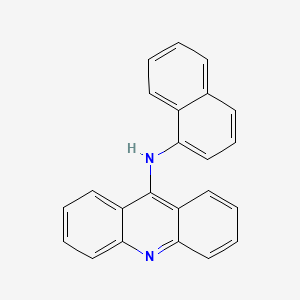
Acridin-9-yl-naphthalen-1-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)acridin-9-amine is a compound that belongs to the class of acridine derivatives.
Preparation Methods
The synthesis of N-(naphthalen-1-yl)acridin-9-amine can be achieved through several methods. One common approach involves the reaction of acridine with naphthylamine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sodium hydride in anhydrous acetonitrile . Another method involves the oxidative nucleophilic substitution of hydrogen in acridine, followed by amidation with naphthylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(naphthalen-1-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Acridin-9-yl-naphthalen-1-yl-amine serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions .
- Chemical Reactions: It undergoes oxidation, reduction, and nucleophilic substitution reactions, which are significant for exploring its reactivity and synthesizing derivatives .
2. Biology:
- Fluorescent Properties: The compound exhibits notable fluorescence properties, making it useful in biological imaging and as a fluorescent probe for studying biological processes .
- DNA Intercalation: Acridin derivatives are known for their ability to intercalate into DNA, disrupting normal cellular processes such as replication and transcription. This mechanism is crucial for understanding their biological effects .
3. Medicine:
- Anticancer Potential: Acridin derivatives, including this compound, have been investigated for their potential as anticancer agents. They inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication .
- Antibacterial and Antimalarial Properties: Beyond cancer treatment, acridine derivatives have shown antibacterial and anti-malarial activities, further emphasizing their medicinal significance .
Case Studies
Several studies have highlighted the applications of acridin derivatives in various therapeutic contexts:
- Anticancer Studies: Research has shown that acridin derivatives exhibit significant inhibition against various cancer cell lines by disrupting DNA processes. For instance, studies have demonstrated the effectiveness of these compounds in inhibiting topoisomerase II activity .
- Biological Imaging: The fluorescent properties of acridin derivatives have been utilized in imaging techniques to visualize cellular processes, providing insights into cellular dynamics and interactions .
- Antimicrobial Research: Investigations into the antibacterial properties of acridin derivatives have revealed their potential use in developing new antimicrobial agents effective against resistant strains .
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)acridin-9-amine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(naphthalen-1-yl)acridin-9-amine can be compared with other acridine derivatives such as acridin-9-amine and N-(acridin-9-yl)benzamide. While all these compounds share the acridine core, their biological activities and applications can vary significantly. For instance:
Acridin-9-amine: Known for its use as a fluorescent dye and in biological imaging.
N-(acridin-9-yl)benzamide: Studied for its potential anticancer properties and ability to inhibit topoisomerase enzymes.
The uniqueness of N-(naphthalen-1-yl)acridin-9-amine lies in its specific structural features, which confer distinct fluorescence properties and biological activities.
Properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-naphthalen-1-ylacridin-9-amine |
InChI |
InChI=1S/C23H16N2/c1-2-10-17-16(8-1)9-7-15-20(17)25-23-18-11-3-5-13-21(18)24-22-14-6-4-12-19(22)23/h1-15H,(H,24,25) |
InChI Key |
VTCBETOUGRNVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















